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Introduction & Mechanistic Overview

Translesion synthesis (TLS) is a highly conserved DNA damage tolerance mechanism that
allows the replication machinery to bypass bulky DNA adducts and lesions induced by
genotoxic agents (e.g., UV radiation, cisplatin). At the heart of this process is REV1, a Y-family
DNA polymerase that acts primarily as a structural scaffold rather than a catalytic polymerase.
REV1 coordinates the "polymerase switch" at stalled replication forks, recruiting other TLS
polymerases (such as Pol {, Pol n, Pol k, and Pol 1) to bypass the lesion[1].

The recruitment of REV1 to DNA damage sites is a tightly regulated, spatiotemporal event.
When a replication fork stalls, the E2/E3 ubiquitin ligase complex RAD6/RAD18 is recruited to
the site, where it mono-ubiquitinates the sliding clamp PCNA at Lysine 164 (mUb-PCNA)[2].
REV1 recognizes and binds to mUb-PCNA via its C-terminal Ubiquitin-Binding Motifs (UBMSs)
and its N-terminal BRCT domain[3]. Interestingly, REV1 also creates a positive feedback loop
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by interacting with ubiquitinated RAD18, further stabilizing RAD18 at the chromatin and
promoting sustained PCNA ubiquitination[3]. Additionally, factors like mono-ubiquitinated
FANCD2 and the BRCA1/2 complex have been shown to co-regulate REV1 assembly at
specific damage sites, such as double-strand breaks (DSBs)[4].

Understanding and quantifying REV1 recruitment is critical for developing TLS inhibitors, which
are currently being investigated to combat acquired chemoresistance in oncology. This
application note details three field-proven methodologies to quantify REV1 recruitment: Laser
Microirradiation, Chromatin Fractionation, and Proximity Ligation Assay (PLA).
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Figure 1: Mechanistic pathway of REV1 recruitment to stalled replication forks and DNA
damage sites.
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Spatiotemporal Tracking via Laser Microirradiation
and Live-Cell Imaging

Principle: Laser microirradiation coupled with live-cell confocal microscopy allows for the real-
time, spatiotemporal quantification of REV1 recruitment to localized DNA damage tracks. By
pre-sensitizing cells with BrdU or Hoechst 33342, a UVA/UVB laser can induce complex DNA
lesions (including bulky adducts, SSBs, and DSBs) in a defined sub-nuclear geometry.

Causality in Experimental Design: We utilize a 355 nm or 405 nm laser. Because unmodified
DNA absorbs poorly at these wavelengths, cells are sensitized with Hoechst 33342 (an
intercalating dye). Upon laser excitation, the dye generates reactive oxygen species and
localized replication stress, perfectly mimicking the stalled forks required to trigger the RAD18-
PCNA-REV1 axis[4].

Protocol: Live-Cell Laser Microirradiation

o Cell Preparation: Plate human osteosarcoma (U20S) cells stably expressing GFP-REV1 in
35 mm glass-bottom dishes (MatTek). Grow to 60-70% confluency.

» Sensitization: Incubate cells with 10 pM BrdU for 24 hours prior to imaging, or 1 pg/mL
Hoechst 33342 for 10 minutes immediately before imaging.

» Microscope Setup: Transfer the dish to a heated environmental chamber (37°C, 5% CO2)
mounted on a spinning-disk or point-scanning confocal microscope.

« Irradiation: Define a linear Region of Interest (ROI) across the nucleus (e.g., 1 um width).
Irradiate the ROI using a 405 nm laser at 100% power for 10-20 iterations (empirically
determine the threshold that induces damage without causing cell death).

» Time-Lapse Acquisition: Capture GFP fluorescence images every 30 seconds for 15-30
minutes post-irradiation.

e Quantification: Use ImageJ/Fiji to measure the mean fluorescence intensity (MFI) of the
irradiated track ( Itrack), the whole nucleus ( Inuc), and the background ( Ibg).

o Calculate relative recruitment: R(t)=Inuc(t)-Ibgltrack(t)-Ibg
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Biochemical Isolation via Chromatin Fractionation

Principle: While imaging provides single-cell kinetics, biochemical fractionation provides a
robust, population-level quantification of REV1 loaded onto chromatin. Soluble nucleoplasmic
proteins are extracted using a mild non-ionic detergent (Triton X-100), leaving behind the active
replisome and DNA-bound repair factors[5].

Causality in Experimental Design: REV1 interacts transiently with the replisome. To capture
this, the extraction buffer (CSK buffer) must maintain physiological salt concentrations (100 mM
NaCl) and contain Mg2+ to stabilize chromatin architecture. Furthermore, because REV1 is
tightly bound to the DNA-PCNA complex post-damage, a broad-spectrum nuclease (e.g.,
Benzonase) is strictly required to solubilize the chromatin pellet for accurate Western Blot
quantification.

Protocol: Chromatin Fractionation and Western Blotting

o Damage Induction: Treat cells with a genotoxic agent (e.g., 20 J/m2 UVC, or 10 uM Cisplatin
for 4 hours). Allow cells to recover for 2-6 hours to maximize REV1 recruitment.

o Harvest: Wash cells twice with ice-cold PBS and scrape into microcentrifuge tubes.

» Soluble Extraction: Resuspend the cell pellet in 100 pL of ice-cold Cytoskeleton (CSK)
Buffer:

o 10 mM PIPES (pH 6.8), 100 mM NacCl, 300 mM Sucrose, 3 mM MgCI2, 1 mM EGTA, 0.5%
Triton X-100, plus protease/phosphatase inhibitors.

e Incubation & Separation: Incubate on ice for 10 minutes. Centrifuge at 1,500 x g for 5
minutes at 4°C. Transfer the supernatant (Soluble Fraction) to a new tube.

e Chromatin Solubilization: Wash the pellet once with CSK buffer (without Triton X-100).
Resuspend the pellet in 50 pL of Nuclease Incubation Buffer containing 250 U/mL
Benzonase. Incubate at 37°C for 30 minutes to digest DNA and release chromatin-bound
proteins.

o Denaturation: Add 4X Laemmli sample buffer to both fractions and boil at 95°C for 5 minutes.
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e Quantification: Resolve by SDS-PAGE. Probe for REV1, mUb-PCNA, and loading controls
(e.g., Histone H3 for the chromatin fraction, GAPDH for the soluble fraction). Self-validation
step: Ensure GAPDH is entirely absent from the chromatin fraction.
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Figure 2: Step-by-step workflow for the biochemical isolation of chromatin-bound REV1.

In Situ Interaction Profiling via Proximity Ligation
Assay (PLA)

Principle: Standard Co-Immunoprecipitation (Co-IP) often fails to capture the transient, low-
affinity interactions of TLS polymerases. PLA allows for the in situ quantification of direct
physical interactions (e.g., REV1 and PCNA) at single-molecule resolution within intact nuclei.

Protocol: REV1-PCNA PLA

o Fixation & Permeabilization: Grow cells on glass coverslips. Post-damage, pre-extract cells
with 0.2% Triton X-100 in PBS for 2 minutes on ice (to remove soluble REV1/PCNA), then fix
with 4% Paraformaldehyde for 15 minutes.

e Primary Antibodies: Block with 3% BSA. Incubate overnight at 4°C with a mix of Rabbit anti-
REV1 and Mouse anti-PCNA (or anti-mUb-PCNA) antibodies.

o PLA Probes: Wash and incubate with species-specific PLA probes (Anti-Rabbit PLUS and
Anti-Mouse MINUS) for 1 hour at 37°C.

o Ligation & Amplification: Perform ligation of the oligonucleotide tags, followed by rolling circle
amplification (RCA) using fluorescently labeled nucleotides according to the manufacturer's
protocol (e.g., Duolink™).
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» Quantification: Image via confocal microscopy. Each fluorescent punctum represents a single
REV1-PCNA interaction event. Quantify the number of puncta per nucleus using automated
spot-counting software (e.g., CellProfiler).

Quantitative Data Presentation & Method
Comparison

To establish baseline expectations for assay validation, the following table summarizes typical
quantitative metrics observed in wild-type human cells responding to replication stress.

Table 1: Typical Quantitative Metrics for REV1 Recruitment Assays

Methodology

Key Metric

Typical WT Value
(Post-Damage)

Experimental Utility

Laser Microirradiation

Recruitment Half-Time
(t1/2)

2.5 - 4.0 minutes

Ideal for evaluating
the immediate kinetics
and domain
requirements (e.g.,
UBM mutations) of
REV1.

Laser Microirradiation

Maximum Fold

Enrichment

4x — 8Xx over

background

High-resolution
spatiotemporal

tracking.

Chromatin

Fractionation

Peak Chromatin

Retention

4 — 6 hours post-UV

Best for population-
level biochemical
validation and
assessing global TLS

activation.

Proximity Ligation
Assay

Interaction Puncta /

Nucleus

20 — 50 puncta

Confirms direct
physical interaction
with replisome

components in situ.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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